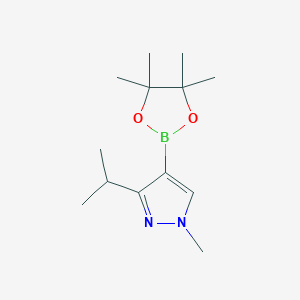
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is a chemical compound with the CAS Number: 2244085-32-1 . Its IUPAC name is (2,3,4-trifluoro-6-(trifluoromethyl)phenyl)methanol . The molecular weight of this compound is 230.11 .
Molecular Structure Analysis
The InChI code for 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is 1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2 . This code provides a specific representation of the molecule’s structure.It is stored at ambient temperature . Unfortunately, other physical and chemical properties were not available in the sources I found.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol:
Pharmaceutical Intermediates
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl groups enhance the metabolic stability and bioavailability of drugs, making it a valuable building block in medicinal chemistry .
Agrochemical Development
This compound is also employed in the development of agrochemicals, such as herbicides and pesticides. The presence of fluorine atoms can improve the efficacy and environmental stability of these chemicals, leading to more effective pest control solutions .
Material Science
In material science, 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is utilized in the synthesis of advanced polymers and coatings. Its incorporation can impart desirable properties such as increased hydrophobicity, chemical resistance, and thermal stability to the materials .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It can be used in various reactions, including nucleophilic substitutions and cross-coupling reactions, to introduce trifluoromethyl groups into target molecules, thereby modifying their chemical and physical properties .
Analytical Chemistry
In analytical chemistry, 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is used as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical structure and properties make it suitable for use in techniques such as NMR spectroscopy and mass spectrometry .
Environmental Chemistry
Research in environmental chemistry has explored the use of this compound in the study of fluorinated pollutants. Its structural similarity to certain environmental contaminants allows it to be used as a model compound in degradation and remediation studies .
Fluorine Chemistry
This compound is of interest in the field of fluorine chemistry due to its multiple fluorine atoms. It is used in studies aimed at understanding the effects of fluorination on molecular reactivity, stability, and interactions with other chemical species.
Sigma-Aldrich Thermo Fisher ChemicalBook VWR Sigma-Aldrich Thermo Fisher : ChemicalBook : VWR
Safety and Hazards
The safety information for 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol includes several hazard statements: H315, H319, and H335 . These codes correspond to specific hazards: H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P302+P352 (IF ON SKIN: Wash with plenty of water) .
Propiedades
IUPAC Name |
[2,3,4-trifluoro-6-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDWTCZPHBDLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2509041.png)
![3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2509042.png)
![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)





![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)
![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)
